molecular formula C15H11N5O2 B12747152 Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- CAS No. 139211-53-3

Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy-

Katalognummer: B12747152
CAS-Nummer: 139211-53-3
Molekulargewicht: 293.28 g/mol
InChI-Schlüssel: AXJBWVKFBDNSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in various biological and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- can be achieved through various synthetic routes. One common method involves the use of microwave-assisted copper-catalyzed reactions. This approach utilizes 7-O-propargylated pyrazolo(1,5-a)-pyrimidines and 1-azidoglycosides to produce the desired compound with high yields and diverse stereochemistry . The reaction conditions typically involve the use of copper catalysts and microwave irradiation to accelerate the reaction and improve efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrazolo(1,5-a)-pyrimidines
  • Pyrazolo(1,5-a)-quinazolines
  • Pyrazolo(1,5-a)-imidazoles

Uniqueness

Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is unique due to its specific structural features, such as the presence of a furanyl and phenoxy group. These groups can significantly influence the compound’s reactivity, biological activity, and overall properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

139211-53-3

Molekularformel

C15H11N5O2

Molekulargewicht

293.28 g/mol

IUPAC-Name

7-(furan-2-yl)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C15H11N5O2/c16-14-18-15(22-10-5-2-1-3-6-10)17-13-9-11(19-20(13)14)12-7-4-8-21-12/h1-9H,(H2,16,17,18)

InChI-Schlüssel

AXJBWVKFBDNSQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=NC3=CC(=NN3C(=N2)N)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.